Product packaging for Dideiodo Amiodarone Hydrochloride(Cat. No.:CAS No. 95820-13-6)

Dideiodo Amiodarone Hydrochloride

Cat. No.: B566027
CAS No.: 95820-13-6
M. Wt: 429.985
InChI Key: ARAVQMKEHZWBBZ-UHFFFAOYSA-N
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Description

Contextualization within Amiodarone (B1667116) Metabolism and Impurity Profiling Research

Dideiodo Amiodarone Hydrochloride is primarily recognized as a process-related impurity and a potential degradation product of amiodarone. chemicalbook.comontosight.ai Its presence in the final drug product is a critical quality attribute that is closely monitored to ensure the safety and efficacy of amiodarone formulations. The study of amiodarone's stability under various stress conditions, known as forced degradation studies, is essential for identifying potential impurities like Dideiodo Amiodarone and developing stability-indicating analytical methods. scielo.brusp.br

Forced degradation studies involve subjecting the active pharmaceutical ingredient (API) to harsh conditions such as acidic and alkaline hydrolysis, oxidation, heat, and light to predict its degradation pathways. scielo.brresearchgate.net Research has shown that amiodarone is susceptible to degradation under several of these conditions, leading to the formation of various impurities. scielo.brusp.br However, the formation of Dideiodo Amiodarone (Impurity A) is not a common outcome of these stress tests. For instance, in a detailed forced degradation study, amiodarone hydrochloride API and tablets were subjected to acidic, alkaline, oxidative, thermal, and photolytic stress. While impurities such as B, C, D, E, and F were formed under various conditions, Impurity A was not reported as a significant degradation product. scielo.br This suggests that Dideiodo Amiodarone is more likely a process-related impurity, originating from the synthesis of amiodarone, rather than a degradant formed during storage.

The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for the separation and quantification of amiodarone and its impurities. wisdomlib.org These methods must be able to resolve all potential impurities, including Dideiodo Amiodarone, from the main drug peak and from each other to be considered "stability-indicating". scielo.brnih.gov

Historical Perspectives on its Identification and Significance in Pharmaceutical Chemistry

While the exact date of the first synthesis or identification of this compound is not prominently documented in readily available literature, its significance grew with the widespread clinical use of amiodarone and the increasing regulatory focus on the purity of pharmaceutical products. Amiodarone itself was first synthesized in 1961. nih.gov The identification of its impurities, including Dideiodo Amiodarone, would have followed as analytical techniques became more sophisticated and regulatory requirements for drug purity became more stringent.

The inclusion of Dideiodo Amiodarone as "Amiodarone Impurity A" in major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) signifies its importance in the quality control of amiodarone. ontosight.aiscielo.brresearchgate.net These monographs provide standardized methods for its detection and quantification, ensuring that the levels of this and other impurities in the final drug product are below a specified limit. The continuous effort to develop and validate more effective analytical methods for amiodarone and its impurities highlights the ongoing importance of compounds like this compound in pharmaceutical chemistry. scielo.brwisdomlib.org

Structural Characterization and Relationship to Amiodarone and its Primary Metabolites

This compound is structurally very similar to amiodarone, with the key difference being the absence of the two iodine atoms on the phenyl ring. nih.gov The chemical name for Dideiodo Amiodarone is (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone. nih.govsciex.com

Amiodarone's chemical name is (2-butyl-3-benzofuranyl){4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl}methanone. The "dideiodo" prefix in the impurity's name explicitly indicates the lack of these two iodine substituents. This structural modification significantly alters the molecular weight and lipophilicity of the compound compared to the parent drug.

The primary metabolite of amiodarone is Desethylamiodarone (B1670286) (DEA), which is formed by the N-deethylation of the diethylaminoethoxy side chain, a reaction catalyzed by cytochrome P450 enzymes in the liver. nih.govdrugbank.com this compound, on the other hand, is not a metabolite but rather an impurity that lacks the iodine atoms of the parent molecule.

Below is a table summarizing the key structural and chemical information for this compound and related compounds.

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound C25H32ClNO3429.99Lacks the two iodine atoms on the phenyl ring. sigmaaldrich.com
Amiodarone C25H29I2NO3645.31Contains two iodine atoms on the phenyl ring.
Desethylamiodarone (DEA) C23H25I2NO3617.26N-deethylated metabolite of amiodarone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32ClNO3 B566027 Dideiodo Amiodarone Hydrochloride CAS No. 95820-13-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAVQMKEHZWBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Chemistry and Spectroscopic Characterization of Dideiodo Amiodarone Hydrochloride

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Dideiodo Amiodarone (B1667116) Hydrochloride, enabling its separation from the active pharmaceutical ingredient (API), Amiodarone Hydrochloride, and other related impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Amiodarone and its related compounds, including Dideiodo Amiodarone Hydrochloride. ijpar.com The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation and quantification.

Method development often utilizes reversed-phase columns, such as C18, which are effective for separating compounds with varying polarities. walshmedicalmedia.com For instance, a method developed for Amiodarone hydrochloride and its impurities D and E employed a C18 column (5 µm, 150 mm length, 4.6 mm inner diameter). walshmedicalmedia.com The mobile phase composition is critical for achieving the desired resolution. A common approach is to use a mixture of a buffer solution, to control the pH, and organic solvents like methanol (B129727) and acetonitrile (B52724). walshmedicalmedia.comscielo.br For example, a mobile phase consisting of a buffer at pH 5.0, methanol, and acetonitrile in a ratio of 30:30:40 (v/v/v) has been successfully used. walshmedicalmedia.com The flow rate is typically set around 1.0 to 2.0 mL/min, and detection is often performed using a UV detector at a wavelength of 240 nm, where Amiodarone and its related compounds exhibit significant absorbance. ijpar.comwalshmedicalmedia.com

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijpar.comwisdomlib.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. wisdomlib.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Amiodarone HCl, linearity has been demonstrated in ranges such as 10-50 µg/ml. ijpar.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with satisfactory recoveries typically ranging from 99% to 101%. ijpar.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). ijpar.comwisdomlib.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. wisdomlib.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.org

Table 1: Example of HPLC Method Parameters for Amiodarone and Related Compounds

ParameterConditionReference
ColumnAgilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) scielo.br
Mobile PhaseA: 50 mM acetate (B1210297) buffer pH 5.5 B: Methanol-acetonitrile (3:4, v/v) scielo.br
ElutionGradient scielo.br
Flow Rate1.0 mL/min walshmedicalmedia.com
DetectionUV at 240 nm ijpar.comwalshmedicalmedia.com
Column Temperature50 °C scielo.br

Stability-indicating methods are crucial for determining the stability of a drug substance and for the accurate determination of its impurities and degradation products. researchgate.netsemanticscholar.org These methods are developed through forced degradation studies, where the drug substance is subjected to various stress conditions such as acid and alkaline hydrolysis, oxidation, heat, humidity, and light. scielo.br

For Amiodarone Hydrochloride, forced degradation studies have shown that the API is susceptible to degradation under all these stress conditions. scielo.br The tablets, however, showed stability under acidic conditions but degraded in other environments. scielo.brresearchgate.net A stability-indicating HPLC method must be able to resolve the main peak from all the degradation products and related impurities, including this compound. researchgate.net For example, under alkaline hydrolysis, Amiodarone API and tablets showed over 20% degradation, with the formation of impurity D and several unknown impurities. scielo.br A well-developed gradient HPLC method can effectively separate these various components. scielo.br

The validation of a stability-indicating method includes specificity as a key parameter, demonstrating that the method can separate and quantify the analyte in the presence of its degradation products. scielo.brsemanticscholar.org This ensures that the measured concentration of the drug substance is accurate and not inflated by the presence of co-eluting degradants.

Table 2: Summary of Forced Degradation Studies for Amiodarone Hydrochloride

Stress ConditionObservation for APIObservation for TabletsReference
Acid Hydrolysis (5.0 M HCl, 120 hours)~10% degradation, formation of impurity BStable scielo.br
Alkaline Hydrolysis (1.0 M NaOH, 15 hours at 60 °C)>20% degradation>20% degradation, formation of impurity D scielo.br
OxidationSusceptible to degradationShowed degradation scielo.brresearchgate.net
HeatSusceptible to degradationShowed degradation scielo.brresearchgate.net
HumiditySusceptible to degradationShowed degradation scielo.brresearchgate.net
LightSusceptible to degradationShowed degradation scielo.brresearchgate.net

While HPLC is the predominant technique, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) may have specific applications in the analysis of Amiodarone and its related substances. TLC can be used as a simple and rapid method for qualitative analysis and for monitoring the progress of chemical reactions. Its application in the quantitative analysis of this compound is less common due to its lower resolution and sensitivity compared to HPLC.

Gas Chromatography has been utilized in the analysis of Amiodarone Hydrochloride for the detection of residual solvents like ethanol, isopropyl alcohol, and toluene (B28343) in the drug substance. stmjournals.com This is an important quality control test to ensure that the levels of these solvents are within the acceptable limits. However, due to the low volatility and thermal lability of this compound, GC is not a suitable technique for its direct analysis.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. wikipedia.org When coupled with a chromatographic separation technique like UPLC, it becomes a highly sensitive and specific tool for the identification and quantification of compounds in complex mixtures. payeshdarou.ir

UPLC-Q/TOF MS combines the high-resolution separation of Ultraperformance Liquid Chromatography with the high-resolution mass accuracy of a Quadrupole Time-of-Flight mass spectrometer. This technique is particularly useful for the identification of unknown impurities and metabolites. nih.govnih.gov

In the context of Amiodarone research, UPLC-Q/TOF MS has been instrumental in identifying numerous metabolites in biological matrices like plasma, urine, and bile. nih.govnih.gov Studies have identified up to 49 amiodarone metabolites in rats, formed through metabolic reactions such as N-desethylation, hydroxylation, carboxylation, de-iodination, and glucuronidation. nih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the detected ions, which is crucial for the tentative identification of unknown compounds. japsonline.com This capability makes UPLC-Q/TOF MS a valuable tool for detecting and identifying this compound and other related substances, even at trace levels.

Tandem mass spectrometry (MS/MS) is used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation.

For Amiodarone, the protonated molecular ion [M+H]+ is observed at m/z 646 in the MS mode. In the MS/MS mode, a prominent product ion at m/z 573 is formed by the loss of the diethylamino group (a loss of 73 Da). researchgate.net The fragmentation of desethylamiodarone (B1670286), a major metabolite, results in a product ion at m/z 547, corresponding to the loss of an ethylene-ethylamine group (a loss of 71 Da). researchgate.net

By applying these fragmentation principles, the structure of this compound can be confirmed. High-resolution mass spectrometry provides highly accurate mass measurements of both the precursor and product ions, further increasing the confidence in the structural elucidation. nih.govmdpi.com The analysis of fragmentation patterns is essential for distinguishing between isomeric compounds and for confirming the identity of known and unknown impurities.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of powerful, non-destructive techniques for the detailed analysis of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible Spectrophotometry, and Raman Spectroscopy each provide unique insights into the molecule's chemical architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dideiodo Amiodarone Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C NMR are employed to map the carbon-hydrogen framework and confirm the identity and purity of the compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is complex, showing distinct signals for the aromatic protons on the benzofuran (B130515) and diiodophenyl rings, the aliphatic protons of the butyl chain, and the protons of the diethylaminoethoxy side chain.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

This table outlines the expected chemical shift (δ) regions in ppm for the key structural components of the molecule. Specific assignments require detailed 2D NMR analysis.

Atom Type Structural Moiety Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-HBenzofuran Ring7.0 - 8.0110 - 160
Aromatic C-HDiiodophenyl Ring7.5 - 8.5130 - 150
Aliphatic C-HButyl Chain (-CH₂-, -CH₃)0.9 - 3.010 - 40
Aliphatic C-HEthoxy Chain (-O-CH₂-CH₂-N-)3.5 - 4.550 - 70
Aliphatic C-HEthyl Groups (-N-CH₂-CH₃)1.0 - 1.5 (CH₃), 2.5 - 3.5 (CH₂)10 - 15 (CH₃), 45 - 55 (CH₂)
Carbonyl C=OKetoneN/A180 - 195
Aromatic C-IDiiodophenyl RingN/A80 - 100
Aromatic C-OEther LinkagesN/A150 - 165

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization and Interaction Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching, bending). The FT-IR spectrum of this compound provides a unique "fingerprint" that confirms the presence of its key structural features.

Analysis of the spectrum reveals characteristic absorption bands corresponding to the various bonds within the molecule. For instance, the stretching vibration of the ketone (C=O) group gives rise to a strong, sharp peak. Aromatic C=C bond stretching from the benzofuran and diiodophenyl rings, and both aromatic and aliphatic C-H stretching vibrations, are also clearly identifiable. The presence of the ether linkages (C-O-C) and the protonated tertiary amine (N⁺-H) from the hydrochloride salt also produce characteristic bands farmaciajournal.com. The disappearance or shifting of certain bands, such as the N⁺-H stretching bands between 2455-2580 cm⁻¹, can be used to study interactions, for example, the formation of complexes with cyclodextrins farmaciajournal.com.

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

This table presents key vibrational frequencies observed in the FT-IR spectrum and their corresponding functional group assignments.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3050 - 3000C-H StretchAromatic C-H (Benzofuran, Diiodophenyl)
2960 - 2850C-H StretchAliphatic C-H (Butyl, Ethyl, Ethoxy chains)
2700 - 2400N⁺-H StretchProtonated Tertiary Amine (Hydrochloride)
~1630C=O StretchAromatic Ketone
1560 - 1450C=C StretchAromatic Rings
~1280C-O-C StretchAryl-Alkyl Ether
~1240C-O-C StretchAryl Ether (Benzofuran)
~615C-I StretchCarbon-Iodine Bond

UV-Visible Spectrophotometry for this compound Quantification and Complex Formation Studies

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is a robust, simple, and economical technique widely used for the quantitative analysis of this compound in various matrices.

In a solvent like methanol, the molecule exhibits a characteristic absorption maximum (λmax) at approximately 242 nm, which is attributed to the π → π* transitions within the conjugated benzofuran and diiodobenzoyl chromophores nih.govamazonaws.com. This absorption peak is routinely used for quantification by applying the Beer-Lambert Law, which relates absorbance directly to concentration.

Furthermore, this technique is valuable for studying the formation of new chemical species. This compound, being an electron-rich molecule (n-electron donor), can form colored charge-transfer (CT) or ion-pair complexes with various acceptor molecules. This complex formation leads to the appearance of new, distinct absorption bands at longer wavelengths in the visible region of the spectrum. Such studies are crucial for understanding intermolecular interactions and developing novel analytical methods researchgate.netresearchgate.net. For example, reaction with N-bromosuccinimide yields a product absorbing at 353 nm, while complexation with bromothymol blue produces a species with a λmax of 400 nm researchgate.net.

Interactive Table 3: UV-Visible Absorption Maxima (λmax) of this compound and its Complexes

This table lists the absorption maxima for the compound in its native state and when complexed with different reagents, demonstrating the utility of UV-Vis for both quantification and interaction studies.

System Solvent/Reagent λmax (nm) Application
Dideiodo Amiodarone HClMethanol242Quantification
Dideiodo Amiodarone HClN-bromosuccinimide353Complex Formation / Quantification
Dideiodo Amiodarone HClBromothymol Blue (BTB)400Ion-Pair Complex Study
Dideiodo Amiodarone Basep-Chloranilic acid535Charge-Transfer Complex Study
Dideiodo Amiodarone BaseDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)570Charge-Transfer Complex Study
Dideiodo Amiodarone HClCitric acid-acetic anhydride580Complex Formation / Quantification

Raman Spectroscopy for Solid-State Analysis and Polymorphism Studies

Raman spectroscopy is a light-scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is particularly powerful for analyzing the solid-state properties of pharmaceuticals, as it is non-destructive, requires minimal sample preparation, and is insensitive to water, allowing for analysis of aqueous solutions and solid forms.

The Raman spectrum of this compound offers a detailed vibrational fingerprint. The technique is highly sensitive to the molecular structure and can be used for quantitative analysis. For example, a particularly intense Raman band at 1568 cm⁻¹ has been utilized for the direct, non-destructive quantification of the active ingredient in formulations.

A critical application of Raman spectroscopy in the pharmaceutical industry is the study of polymorphism—the ability of a compound to exist in two or more crystalline forms spectroscopyonline.com. Different polymorphs can have distinct physical properties, including solubility and stability. Raman spectroscopy can readily differentiate between polymorphs because the subtle changes in molecular conformation and intermolecular interactions within the crystal lattice lead to detectable shifts in the vibrational frequencies spectroscopyonline.comamericanpharmaceuticalreview.com. The low-frequency region of the spectrum (typically below 200 cm⁻¹) is especially sensitive to lattice vibrations (phonons) and often shows the most significant differences between polymorphic forms americanpharmaceuticalreview.com. While specific studies detailing the polymorphs of this compound are not widely reported, the principles of Raman analysis remain a key tool for such investigations.

Interactive Table 4: Illustrative Raman Shifts for Differentiating Polymorphs

This table provides a representative example of how Raman shifts can differ between two polymorphic forms (Form I and Form II) of a pharmaceutical compound. Specific data for this compound polymorphs require dedicated experimental studies.

Vibrational Mode Form I Raman Shift (cm⁻¹) Form II Raman Shift (cm⁻¹) Comment
Lattice Vibration8592Significant shift in low-frequency region indicates different crystal packing.
Ring Deformation795799Small but measurable shift in the fingerprint region.
C=O Stretch16501654Shift may indicate differences in hydrogen bonding involving the carbonyl group.
C-H Stretch29302938Changes in the C-H stretching region can reflect different molecular conformations.

Computational Chemistry and in Silico Modeling of Dideiodo Amiodarone Hydrochloride

Molecular Docking Studies for Ligand-Protein Interaction Prediction of Dideiodo Amiodarone (B1667116)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. These studies are crucial for understanding the mechanism of action of Dideiodo Amiodarone by identifying key amino acid residues involved in the binding process.

Research using molecular docking has been instrumental in elucidating the interaction between amiodarone and its various protein targets. For instance, docking studies on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary target of amiodarone, have identified critical binding determinants. nih.gov Alanine-mutagenesis combined with computational docking highlighted that aromatic residues Tyr652 and Phe656 within the hERG pore cavity are significant for amiodarone binding. nih.gov The study demonstrated that the S6 aromatic Y652A mutation and the pore helical S624A mutation increased the half-maximal inhibitory concentration (IC50) by approximately 20-fold and 22-fold, respectively, indicating their importance in the drug-receptor interaction. nih.gov

Further docking analyses have explored amiodarone's interactions with other proteins. In a study involving keratin (B1170402) (K) proteins, amiodarone showed low free energy values, corresponding to high-affinity binding sites for human K18. researchgate.net The analysis revealed specific hydrogen bond interactions with amino acids Gly61 and Ile63 in K8. researchgate.net Such studies are vital for understanding potential off-target effects and the molecular basis of the drug's broader biological activity. Amiodarone is known to bind extensively to serum proteins, primarily albumin and beta-lipoprotein, which influences its pharmacokinetic profile. nih.gov Docking simulations can model these interactions, revealing high-affinity binding sites on proteins like albumin. nih.govnih.gov

Table 1: Predicted Ligand-Protein Interactions for Amiodarone from Molecular Docking Studies

Protein TargetInteracting Amino Acid ResiduesType of InteractionReference
hERG K+ ChannelY652, F656, S624Aromatic, Pore-loop interaction nih.gov
Keratin 8 (K8)Gly61, Ile63Hydrogen Bonds researchgate.net
Keratin 18 (K18)Arg90Hydrogen Bonds researchgate.net
Serum AlbuminHigh-affinity primary siteNot specified nih.gov

This table summarizes key amino acid residues identified in molecular docking studies as being crucial for the interaction of amiodarone with various protein targets.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the motion and conformational flexibility of proteins and ligands over time. nih.gov This approach allows for a more realistic assessment of binding events and is frequently used to refine docking poses and calculate binding free energies, which quantify the strength of a ligand-protein interaction. nih.gov

MD simulations have been applied to calculate the binding free energies (ΔGbind) of various drugs, including amiodarone, to their biological targets. nih.gov One study, utilizing a massively parallel computation method (MP-CAFEE), calculated the ΔGbind of amiodarone to the hERG channel. nih.gov Such calculations are critical for comparing the binding affinity of different compounds and for validating docking predictions. For example, a study on the solubility of amiodarone hydrochloride in different solvent conditions also employed MD simulations to understand the atomic behavior and interactions, demonstrating the versatility of this computational tool. researchgate.net

The calculation of absolute binding free energy is a significant goal in computational chemistry, with some advanced methods achieving a mean absolute error as low as 0.6 kcal mol⁻¹ for drug-like molecules binding to their targets. rsc.org These accurate predictions are invaluable in a drug discovery context for prioritizing compounds for synthesis and experimental testing.

Table 2: Computationally Calculated Binding Free Energy for Amiodarone

Protein TargetComputational MethodCalculated Binding Free Energy (ΔGbind)Reference
hERG ChannelMP-CAFEE (MD-based)-9.51 kcal mol⁻¹ (Docking-based structure) nih.gov
Keratin 18 (K18)Molecular Docking-4.68 to -4.85 kcal mol⁻¹ researchgate.net

This table presents examples of binding free energy values for amiodarone with its targets, as determined by computational methods. These values indicate the strength of the molecular interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Dideiodo Amiodarone Analogs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. scirp.org These models are fundamental to rational drug design, enabling the prediction of a novel compound's efficacy or properties before it is synthesized. researchgate.net

For amiodarone and its analogs, SAR studies form the basis for developing QSAR models. scirp.org The amiodarone structure can be divided into three key parts: a butylbenzofuran moiety, a diiodobenzene group, and a tertiary ethylamine (B1201723) side chain. scirp.org Modifications to any of these parts can significantly alter the drug's pharmacological profile. For instance, the N-dealkylated metabolite, mono-desethylamiodarone (MDEA), exhibits a similar pharmacological profile but with potentially greater toxicity. scirp.org

A 2024 study investigated the structure-activity relationship for the drug-drug interaction between 21 amiodarone analogs and an inhibitor at the L-type CaV channel. nih.gov The findings highlighted the critical role of specific structural features, such as the diethyl amino group of amiodarone, in mediating the interaction. nih.gov Interestingly, dronedarone, a non-iodinated analog, did not show the same interaction, suggesting that the iodo groups are also key determinants of activity at this channel. nih.govnih.gov The study concluded that the drug-drug interaction is highly dependent on the specific structure of the amiodarone analog. nih.gov Other studies have explored how amiodarone and its analogs like desethylamiodarone (B1670286) and benziodarone (B1666584) interact differently with proteins such as calmodulin, further illustrating the fine-tuning of biological activity through structural modification. nih.gov

QSAR models are built from such data, often using multiple linear regression or machine learning algorithms to create predictive equations. brieflands.com These models can then be used to virtually screen libraries of proposed analogs to identify those with the most promising activity profiles for further development.

Prediction of Biotransformation Pathways and Metabolite Structures Using Computational Tools

In silico metabolism prediction tools are crucial for anticipating how a drug will be processed in the body. pensoft.net These computational systems use knowledge-based rules or machine learning algorithms to predict the sites of metabolism (SOMs), the resulting metabolite structures, and the enzymes responsible. pensoft.netnih.gov This early insight helps in designing molecules with better metabolic stability and identifying potentially reactive or toxic metabolites. pensoft.net

The metabolism of amiodarone is complex and has been studied experimentally, providing a basis for computational prediction. It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8. drugbank.com The main metabolic pathway is N-desethylation, leading to the formation of the active metabolite desethylamiodarone (MDEA). drugbank.comnih.gov Further dealkylation can produce N,N-didesethylamiodarone (DDEA). nih.gov

A study in rats using high-resolution mass spectrometry identified a total of 49 amiodarone metabolites, revealing a wide range of biotransformations. nih.gov These experimental findings provide a rich dataset for validating and training computational prediction tools. The major metabolic reactions identified include N-desethylation, hydroxylation, carboxylation, de-iodination, and glucuronidation. nih.gov

Computational platforms can simulate these pathways. nih.govchemrxiv.org For example, a system might predict that the diethylamino group is a likely site for N-dealkylation and that the aromatic rings are susceptible to hydroxylation. news-medical.net By simulating these transformations, researchers can generate a network of potential metabolites, helping to guide experimental metabolite identification studies and assess the risk of drug-drug interactions, which often involve inhibition or induction of CYP enzymes by the parent drug or its metabolites. nih.govresearchgate.net

Table 3: Experimentally Identified Metabolic Reactions of Amiodarone

Reaction TypeDescriptionKey Metabolite(s)Reference
N-desethylationRemoval of one or both ethyl groups from the tertiary amine.MDEA, DDEA drugbank.comnih.govnih.gov
HydroxylationAddition of a hydroxyl (-OH) group, typically on an aromatic ring.Hydroxylated metabolites nih.gov
CarboxylationOxidation leading to a carboxylic acid group.Carboxylated metabolites nih.gov
De-iodinationRemoval of one or both iodine atoms from the benzoyl ring.De-iodinated metabolites nih.gov
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.Glucuronide conjugates nih.gov

This table outlines the primary biotransformation pathways for amiodarone identified through experimental studies. Computational tools aim to predict these and other potential metabolic routes.

Preclinical Mechanistic Studies on Dideiodo Amiodarone Hydrochloride

Development and Application of In Vitro Cell Culture Models for Mechanistic Elucidation of Dideiodo Amiodarone (B1667116) Effects

There is a conspicuous absence of published studies utilizing in vitro cell culture models to specifically elucidate the mechanistic effects of Dideiodo Amiodarone Hydrochloride. While a wealth of research exists for Amiodarone, detailing its cytotoxic effects on various cell lines including thyroid cells and fibroblasts, similar investigations for its dideiodinated counterpart are not readily found in the public domain. srce.hrnih.gov Research on Amiodarone has explored its impact on cellular processes such as phospholipid metabolism and plasma membrane properties in cultured human cells. nih.gov However, it remains unconfirmed whether this compound would elicit similar or distinct cellular responses.

Utilization of Animal Models for Understanding Dideiodo Amiodarone Pharmacodynamics at a Mechanistic Level

Comprehensive animal model studies focusing on the pharmacodynamics of this compound at a mechanistic level are not currently available in published literature. In contrast, Amiodarone has been studied in various animal models, including rats and dogs, to understand its electrophysiological effects and its influence on cardiac action potentials. nih.govnih.gov These studies have been instrumental in characterizing the pharmacodynamic profile of Amiodarone, but this knowledge cannot be directly extrapolated to this compound.

Organ-Specific Biochemical and Histopathological Analysis Following Dideiodo Amiodarone Exposure (e.g., thyroid metabolism in preclinical models)

Specific data from organ-specific biochemical and histopathological analyses in preclinical models following exposure to this compound are not documented in the available scientific literature. The effect of Amiodarone on thyroid function, a significant area of its clinical concern, has been investigated in animal models, with studies exploring its potential to induce hypothyroidism or thyrotoxicosis. nih.govpsu.eduepa.gov These investigations have provided insights into the role of the iodine moieties in Amiodarone's thyroid-related effects. The absence of these iodine atoms in Dideiodo Amiodarone suggests its impact on thyroid metabolism would be markedly different, but dedicated preclinical studies to confirm this are lacking.

Exploration of Mechanistic Toxicology at the Molecular and Cellular Level in Preclinical Systems

A detailed exploration of the mechanistic toxicology of this compound at the molecular and cellular level in preclinical systems has not been reported. Mechanistic toxicology aims to understand the biochemical and molecular processes that lead to adverse effects of chemical compounds. numberanalytics.comsurrey.ac.uk For Amiodarone, studies have delved into its potential for inducing cellular toxicity through various mechanisms. nih.gov However, without specific research on this compound, its toxicological profile and the underlying molecular and cellular mechanisms remain uncharacterized.

Solubility Enhancement Strategies and Formulation Development for Research Applications (e.g., inclusion complexes, bigels)

There is no available research on solubility enhancement strategies or the development of specific formulations like inclusion complexes or bigels for this compound for research applications. This compound is described as being hygroscopic and having a melting point between 55-60°C. chemicalbook.com For the parent compound, Amiodarone Hydrochloride, which is known for its low aqueous solubility, various techniques such as the formation of inclusion complexes with cyclodextrins and the development of bigel formulations have been explored to improve its dissolution and delivery. nih.govnih.gov Given that Dideiodo Amiodarone is a distinct chemical entity, its solubility characteristics would require independent investigation and the development of tailored formulation strategies.

Future Directions and Emerging Research Avenues for Dideiodo Amiodarone Hydrochloride

Exploration of Undiscovered Biological Activities and Mechanistic Pathways of Dideiodo Amiodarone (B1667116)

While the primary focus of amiodarone research has been its antiarrhythmic effects, recent studies suggest that its derivatives may possess a broader range of biological activities. A key future direction lies in the systematic exploration of these undiscovered activities for dideiodo amiodarone and the elucidation of their underlying mechanistic pathways.

A notable area of emerging research is the investigation of dideiodo amiodarone's potential analgesic and anesthetic properties. A recent study has indicated that dideiodo amiodarone can provide long-lasting anesthesia and analgesia in mice, opening up a new avenue for its therapeutic application. researchgate.netyamanashi.ac.jpyamanashi.ac.jpresearchmap.jp The mechanism behind these effects is yet to be fully understood but may involve the modulation of ion channels, similar to amiodarone's action on cardiac channels. wikipedia.orgpathway.md Future research should aim to identify the specific molecular targets and signaling pathways involved in its analgesic and anesthetic effects.

Furthermore, given that amiodarone and its derivatives interact with various receptors and enzymes, there is a high probability that dideiodo amiodarone possesses other, as yet unidentified, biological activities. patsnap.comsrce.hr Investigating its effects on different cellular processes, such as inflammation, cell proliferation, and apoptosis, could reveal novel therapeutic potentials.

Integration of Advanced Omics Technologies (e.g., proteomics, metabolomics) in Dideiodo Amiodarone Research

The advent of advanced omics technologies, such as proteomics and metabolomics, offers powerful tools to gain a comprehensive understanding of the biological effects of dideiodo amiodarone. These technologies can provide a global view of the changes in protein expression and metabolite profiles in response to the compound, offering insights into its mechanism of action and potential toxicity.

Metabolomics studies on amiodarone have already demonstrated the utility of this approach in identifying a wide array of metabolites, with deiodination being a significant metabolic pathway. researchgate.netnih.govresearchgate.nettandfonline.com An untargeted metabolomics approach using techniques like ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) has successfully identified numerous amiodarone metabolites in biological samples. nih.govresearchgate.nettandfonline.comnih.gov This highlights the potential of metabolomics to specifically track the formation and fate of dideiodo amiodarone in vivo.

While dedicated proteomics studies on dideiodo amiodarone are currently scarce, this represents a significant future research avenue. Proteomics analysis could identify protein targets that are directly or indirectly modulated by dideiodo amiodarone, providing crucial information about its mode of action and potential off-target effects. Live single-cell mass spectrometry is an emerging technique that has been used to determine the intracellular localization of amiodarone and its metabolites, and could be applied to dideiodo amiodarone research. acs.org

Table 1: Application of Omics Technologies in Amiodarone Metabolite Research

Omics Technology Application in Amiodarone Research Potential for Dideiodo Amiodarone Research
Metabolomics Identification of 49 amiodarone metabolites in rats, including deiodinated forms. nih.govresearchgate.nettandfonline.com Elucidation of the complete metabolic profile of dideiodo amiodarone and its downstream effects on endogenous metabolites.
Proteomics Limited direct studies on amiodarone's proteomic effects. Identification of protein binding partners and signaling pathways affected by dideiodo amiodarone.

| Live Single-Cell MS | Determination of subcellular localization of amiodarone and its metabolites in HepG2 cells. acs.org | Visualizing the distribution of dideiodo amiodarone within individual cells to understand its cellular targets. |

Development of Novel Analytical Approaches for Trace Analysis and Metabolite Profiling

The accurate and sensitive detection of dideiodo amiodarone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. While established analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are available for amiodarone and its major metabolites, there is a continuous need for the development of novel and more advanced analytical approaches. nih.govchem-agilent.comnih.govnih.govnih.govsysrevpharm.org

Future research should focus on developing methods with lower limits of detection and quantification to enable trace analysis of dideiodo amiodarone, especially in complex biological samples. The use of high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques can provide enhanced specificity and sensitivity. sciex.com Furthermore, the development of validated methods for the simultaneous quantification of dideiodo amiodarone and a broader panel of its metabolites would be highly valuable.

Another important area is the development of analytical techniques for comprehensive metabolite profiling. This involves not only identifying and quantifying known metabolites but also discovering novel biotransformation products of dideiodo amiodarone. Such studies will provide a more complete picture of its metabolic fate and help in identifying potentially active or toxic metabolites.

Interdisciplinary Research Integrating Chemical Synthesis, Analytical Chemistry, and Molecular Biology for Comprehensive Understanding of Dideiodo Amiodarone

A truly comprehensive understanding of dideiodo amiodarone hydrochloride can only be achieved through a concerted, interdisciplinary research effort that integrates chemical synthesis, analytical chemistry, and molecular biology.

Chemical synthesis is fundamental for providing pure standards of dideiodo amiodarone and its potential metabolites, which are essential for analytical method development and biological testing. nih.govgoogle.comnih.govmdpi.com The synthesis of structural analogues can also aid in structure-activity relationship (SAR) studies to identify the key molecular features responsible for its biological effects. scirp.orgresearchgate.netnih.govresearchgate.netnih.gov

Analytical chemistry provides the tools to accurately measure the compound and its metabolites in various biological systems, enabling pharmacokinetic and metabolic studies. nih.govchem-agilent.comnih.govnih.govnih.govsysrevpharm.org

Molecular biology is crucial for elucidating the mechanisms of action at the molecular level. wikipedia.orgpathway.mdpatsnap.comsrce.hrnih.govnih.govdrugbank.com This includes identifying the specific ion channels, receptors, or enzymes that interact with dideiodo amiodarone and characterizing the downstream signaling pathways.

By combining these disciplines, researchers can create a feedback loop where synthetic chemistry provides the necessary compounds for biological and analytical studies, analytical chemistry quantifies their behavior in biological systems, and molecular biology uncovers their mechanisms of action. This integrated approach will be instrumental in unlocking the full therapeutic potential and understanding the complete pharmacological profile of this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Amiodarone

Q & A

Basic Research Question

  • PPE : Nitrile gloves (tested via Ansell Chemical Resistance Guide), goggles, and lab coats.
  • Engineering controls : Fume hoods for powder handling.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for ingestion, seek medical attention .

How do USP monographs standardize quality testing for Amiodarone Hydrochloride formulations?

Basic Research Question
USP monographs specify:

  • Identification : FTIR match to USP RS, chloride ion test, and pH 3.0–4.1 in aqueous solution.
  • Assay : HPLC with reference standard normalization (90–110% label claim) .
  • Impurities : Limits for related compounds A–H via TLC/HPLC .

What formulation strategies mitigate Amiodarone Hydrochloride’s low oral bioavailability?

Advanced Research Question

  • Oral suspensions : Use SyrSpend® SF PH4 (20 mg/mL) for pediatric dosing, with stability enhanced by refrigeration (5°C) and amber glass .
  • pH adjustment : Buffered solutions (pH 4.9) reduce gastric irritation and improve solubility .

Which preclinical models are suitable for studying Amiodarone Hydrochloride’s arrhythmia mechanisms?

Advanced Research Question

  • In vitro : 661W (retinal) and ARPE-19 (epithelial) cell lines for oxidative stress studies .
  • In vivo : Wistar rats for electrophysiological remodeling (90–180 mg/kg/day, 25-day half-life) and pulmonary fibrosis models .

How do thermal degradation kinetics inform storage conditions?

Advanced Research Question
Isothermal thermogravimetric analysis (TGA) shows activation energy (Ea) of 85–100 kJ/mol for solid-state degradation. Store below 30°C in sealed, light-resistant containers to prevent decomposition via hydrolysis and oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.